7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-amino-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H7N3O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,8H2,(H,9,11) |
InChI Key |
BGUSEONEOLEBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C2C(=O)N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Aminopyrrolo 1,2 a Pyrazin 1 2h One and Its Derivatives
Strategies for Constructing the Pyrrolo[1,2-a]pyrazinone Scaffold
Cyclization Reactions
Cyclization reactions represent a major class of methods for synthesizing the pyrrolo[1,2-a]pyrazinone system. These reactions involve the formation of one of the rings of the bicyclic structure from an acyclic or partially cyclic precursor.
One common approach involves the intramolecular cyclization of 1,2-disubstituted pyrroles. mdpi.com This can be achieved using a precursor that has an electrophilic carbonyl group at the 2-position and a nucleophilic amine group at the 1-position. mdpi.com For instance, heating the formic acid salt of an acyclic precursor in a sealed tube can lead to the formation of the pyrrolopyrazinone ring system in excellent yield. mdpi.com Another strategy begins with 1H-pyrrole-2-carboxamides that have electrophilic groups on the amide substituent, which can then react with the nucleophilic pyrrole (B145914) nitrogen to close the pyrazinone ring. mdpi.com
A versatile method for synthesizing the pyrrolopyrazinone scaffold involves the cyclization of N-alkyne-substituted pyrrole esters. beilstein-journals.orgd-nb.info In this approach, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates are treated with a nucleophile like hydrazine (B178648). beilstein-journals.orgd-nb.info The outcome of the reaction is dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.orgd-nb.info Electron-donating groups on the alkyne favor a 6-exo-dig cyclization, while electron-withdrawing groups lead to a 6-endo-dig cyclization product. beilstein-journals.orgd-nb.info
Alternatively, the alkyne can be activated with an electrophile such as iodine, promoting an electrophilic intramolecular cyclization. beilstein-journals.orgd-nb.info This reaction proceeds via a 6-endo-dig pathway to yield pyrrolooxazinone derivatives, which can be further modified to obtain the desired pyrazinone core. beilstein-journals.orgd-nb.info
| Alkyne Substituent (R) | Cyclization Type | Product Type | Reference |
| Electron-donating (e.g., -OCH3) | Nucleophilic (Hydrazine) | 6-exo-dig | beilstein-journals.orgd-nb.info |
| Electron-withdrawing (e.g., -NO2) | Nucleophilic (Hydrazine) | 6-endo-dig | beilstein-journals.orgd-nb.info |
| n-Butyl | Nucleophilic (Hydrazine) | 6-endo-dig | beilstein-journals.orgd-nb.info |
| Various | Electrophilic (Iodine) | 6-endo-dig | beilstein-journals.orgd-nb.info |
Gold catalysts are highly effective in promoting the cyclization of nitrogen-containing heterocycles. acs.orgnih.govnih.gov A two-step process has been developed for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.orgnih.gov The method starts with the acid-mediated cyclization of Ugi adducts to form dihydropyrazinones. acs.orgnih.gov This is followed by a gold(I)-catalyzed regioselective annulation, where the gold catalyst activates an alkyne, making it a soft electrophile that reacts with the soft nucleophilic C-5 position of the dihydropyrazinone to form the fused γ-lactam ring. acs.org This transformation is compatible with a variety of functional groups and generally provides good to excellent yields. acs.orgnih.gov The choice of solvent is crucial, with dichloroethane (DCE) often providing the best results. acs.org
| Catalyst | Solvent | Yield | Reference |
| Gold(I) | Dioxane | 70% | acs.org |
| Gold(I) | Dichloroethane (DCE) | 95% | acs.org |
| Gold(I) | Acetonitrile (ACN) | Poor Conversion | acs.org |
| Gold(I) | Dimethylformamide (DMF) | Poor Conversion | acs.org |
Palladium catalysis offers a powerful tool for constructing the pyrrolo[1,2-a]pyrazine (B1600676) skeleton. mdpi.comkorea.ac.krresearchgate.net One such method involves the cyclization of N-allyl pyrrole-2-carboxamide. mdpi.comresearchgate.net The specific product formed can be dependent on the palladium catalyst used. For example, using palladium acetate (B1210297) in the presence of sodium acetate and tetrabutylammonium (B224687) chloride in DMSO at 120°C yields the pyrrolo[1,2-a]pyrazine. mdpi.comresearchgate.net In contrast, using a different catalyst system, such as PdCl2(CH3CN)2, can lead to isomeric pyrrolopyridinone derivatives. mdpi.comresearchgate.net
Another palladium-catalyzed approach allows for the diversity-oriented synthesis of pyrrolo[1,2-a]pyrazines from N-phenacyl pyrrole-2-carbonitriles and aryl boronic acids. korea.ac.kr Additionally, a novel method using Pd/C as a catalyst has been developed for the synthesis of pyrrolopyrrolo-pyrazine skeletons from N-propargyl pyrrolinyl-pyrrole precursors. researchgate.net
Ring Annulation Strategies
Ring annulation involves the construction of a new ring onto a pre-existing one. In the context of pyrrolo[1,2-a]pyrazinone synthesis, this typically means building the pyrazinone ring onto a pyrrole starting material.
A notable example is a palladium-catalyzed asymmetric annulation between 5-bromopyrrole-2-carboxylate esters and vinyl aziridines. acs.org This method efficiently constructs pyrrolopiperazinones, which are key intermediates for the synthesis of various pyrrole alkaloid natural products. The reaction proceeds with high enantioselectivity without the need for additives. acs.org
Another strategy involves a rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates. mdpi.com This reaction produces bicyclic unsaturated nitroso acetals, which can then undergo a base-promoted ring contraction to form pyrrolo[1,2-b] beilstein-journals.orgd-nb.infooxazine derivatives, showcasing a pathway to related heterocyclic systems. mdpi.com
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient pathway to complex molecular architectures like pyrrolo[1,2-a]pyrazinones. mdpi.com This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.com
Ugi Reaction Approaches
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for the synthesis of pyrrolopyrazinone derivatives. The classic Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. By strategically incorporating the requisite functionalities into a pyrrole-based precursor, the Ugi reaction can be employed to construct the fused pyrazinone ring.
In one such approach, a pyrrole precursor containing two of the four necessary components, such as an N-(2-oxopropyl)pyrrole-2-carboxylic acid, can be reacted with an amine and an isocyanide to assemble the pyrrolopyrazinone scaffold in a single step. This strategy allows for significant diversity, as various amines and isocyanides can be utilized to generate a library of polysubstituted products.
| Precursor Type | Other Components | Key Transformation | Product |
| Pyrrole with acid & ketone functions | Amine, Isocyanide | Intramolecular Ugi Reaction | Polysubstituted Pyrrolo[1,2-a]pyrazinones |
| Pyrrole-2-carboxylic acid | Amino esters, Carbonyl compounds, Isocyanides | Ugi-4CR followed by spontaneous cyclization | Polysubstituted Pyrrole Diketopiperazines |
Sequential Three-Component Reactions
While the specific term "enamine-azoene annulation" is not widely documented for this scaffold, several sequential three-component reactions have been developed to construct the pyrrolo[1,2-a]pyrazinone core. These methods typically involve the initial formation of a pyrazinone intermediate, which then undergoes cyclization with a biselectrophilic partner to form the fused pyrrole ring.
One notable example involves the reaction of 1,2-diaminoethane, a dialkyl acetylenedicarboxylate, and a biselectrophile like bromopyruvate. mdpi.com The reaction sequence is believed to start with the condensation of the diamine and the electrophilic acetylene to form a pyrazinone intermediate, which subsequently cyclizes with the biselectrophile to yield the final pyrrolo[1,2-a]pyrazinone product. mdpi.com
Another variation combines 1,2-diaminoethane and ethyl pyruvate, which form an intermediate pyrazine (B50134). This intermediate is then reacted with an α-bromo ketone in the presence of an iron(III) chloride catalyst to afford the target scaffold. mdpi.com
Fusing a Pyrazinone to an Existing Pyrrole Moiety
The most prevalent strategy for synthesizing pyrrolo[1,2-a]pyrazinones involves constructing the pyrazinone ring onto a pre-existing, functionalized pyrrole core. mdpi.com This "pyrrole-first" approach benefits from the accessibility of various substituted pyrroles, allowing for the introduction of diverse functionalities and substitution patterns. mdpi.com
The key step in this methodology is typically an intramolecular cyclization. A common precursor is a 1H-pyrrole-2-carboxamide bearing an electrophilic group on the amide side chain. This electrophilic moiety can then react with the nucleophilic pyrrole nitrogen (N-1) to close the pyrazinone ring. mdpi.com For instance, a synthesis of aryl-substituted pyrrolo[1,2-a]pyrazinones begins with the N-alkylation of methyl pyrrole-2-carboxylate with an α-bromoacetophenone. nih.gov The resulting intermediate, a methyl 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylate, is then cyclized with methylamine, which acts as both a reagent and a source of the second nitrogen atom for the pyrazinone ring, to yield the final product. nih.gov
| Pyrrole Precursor | Key Reagents | Cyclization Type | Product |
| Methyl pyrrole-2-carboxylate | α-Bromoacetophenones, Methylamine | N-alkylation followed by condensation/cyclization | 3-Aryl-2-methyl-pyrrolo[1,2-a]pyrazinones nih.gov |
| N-allyl pyrrole-2-carboxamide | Pd(OAc)₂, NaOAc, Bu₄NCl | Palladium-catalyzed intramolecular cyclization | Pyrrolo[1,2-a]pyrazinone derivative mdpi.com |
| 2-Formylpyrrole-based enaminones | Ammonium acetate | Annulation/Amination | Pyrrolo[1,2-a]pyrazines mdpi.com |
Pyrazinone-First Synthetic Approaches
In an alternative to the "pyrrole-first" strategy, the pyrrole ring can be constructed onto an existing pyrazinone core. Though less common, this "pyrazinone-first" approach offers a different strategic pathway to the target scaffold and can be advantageous for accessing substitution patterns that are difficult to achieve otherwise. mdpi.com
One implementation of this strategy involves the Vilsmeier-Haack chloroformylation of ketones to generate 2-chloroacrolein intermediates. These biselectrophilic compounds are then condensed with a pre-formed pyrazinone in the presence of a base, leading to the annulation of the pyrrole ring and the formation of the polysubstituted pyrrolo[1,2-a]pyrazinone system. mdpi.com
Another sophisticated example starts with an intact diketopiperazine (a related pyrazinone precursor). A mild aldol condensation is performed, followed by a pyrrole annulation step to achieve the fused bicyclic ring system. This final cyclization can be catalyzed by either protic or gold-based Lewis acids.
Direct C-H Arylation Methods
Direct C-H arylation is a powerful modern synthetic tool that involves the coupling of a C-H bond of one molecule with an aryl halide or equivalent, typically catalyzed by a transition metal like palladium. This method avoids the need for pre-functionalization (e.g., halogenation or boronation) of the C-H bond site, making it a more atom- and step-economical process.
While direct C-H arylation has not been extensively reported on the pyrrolo[1,2-a]pyrazinone scaffold itself, its feasibility is strongly suggested by successful applications on closely related fused N-heterocyclic systems. For instance, an efficient palladium-catalyzed direct C-H arylation of pyrrolo[1,2-a]quinoxalines with aryl iodides and aryl bromides has been developed. rsc.orgnih.gov This reaction provides a selective route to 1-arylated and 1,3-diarylated products. nih.gov Similarly, the C6 position of pyrrolo[2,3-d]pyrimidines has been successfully functionalized using direct arylation methods. rsc.org
These precedents suggest that a similar strategy could be applied to the pyrrolo[1,2-a]pyrazinone core. In contrast to direct C-H activation, traditional palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been successfully applied to pre-functionalized 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines to introduce aryl and heteroaryl substituents. nih.gov An alternative route to aryl-substituted derivatives involves cyclization of aryl-containing precursors, as described in section 2.1.4. nih.gov
| Method | Substrate | Coupling Partner | Catalyst System (Example) | Key Feature |
| Direct C-H Arylation | Pyrrolo[1,2-a]quinoxaline (B1220188) (analogous system) | Aryl Iodide | Pd(OAc)₂ / Ag₂CO₃ | No pre-functionalization of the C-H bond needed nih.gov |
| Suzuki Cross-Coupling | 6-Bromo-dihydropyrrolo[1,2-a]pyrazine | Arylboronic Acid | Palladium catalyst | Requires pre-halogenated substrate nih.gov |
| Cyclization | Methyl pyrrole-2-carboxylate | α-Bromoacetophenone | N/A (thermal/base) | Aryl group is incorporated in the precursor nih.gov |
Precursor Design and Synthesis for 7-Aminopyrrolo[1,2-a]pyrazin-one Architectures
For "pyrrole-first" approaches, the synthesis of suitably substituted pyrrole derivatives is paramount. Common starting materials include methyl pyrrole-2-carboxylate and 2-formylpyrrole. nih.govmdpi.com To achieve the specific "7-amino" substitution pattern on the final product, a common strategy in heterocyclic chemistry involves starting with a pyrrole precursor bearing a nitro group at the corresponding position (C-4 of the pyrrole ring). The synthesis would proceed by building the fused pyrazinone ring, followed by a late-stage reduction of the nitro group to the desired amine.
For "pyrazinone-first" strategies, the synthesis focuses on constructing substituted pyrazinone or diketopiperazine rings, which are then used as the foundation for pyrrole annulation.
The following table summarizes key precursors and their role in the synthesis of the pyrrolo[1,2-a]pyrazinone core.
| Precursor | Type | Synthetic Strategy | Resulting Scaffold Feature |
| 4-Nitro-pyrrole-2-carboxylate | Pyrrole-based | Pyrrole-First | Enables late-stage formation of the 7-amino group via nitro reduction |
| 2-Formylpyrrole | Pyrrole-based | Pyrrole-First | Used to build enaminone intermediates for subsequent annulation mdpi.com |
| Substituted Pyrazinone | Pyrazinone-based | Pyrazinone-First | Acts as the core for subsequent pyrrole ring formation mdpi.com |
| 1,2-Diaminoethane | Acyclic | Multicomponent Reaction | Provides the N-C-C-N unit of the pyrazinone ring mdpi.com |
The strategic design of these precursors, particularly the incorporation of functional groups like nitro or protected amines at specific positions, is crucial for the efficient and regioselective synthesis of complex derivatives such as 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one.
Utilizing Pyrrole-2-carboxaldehydes and Aminoethylacetals
One strategy for the construction of the pyrrolo[1,2-a]pyrazinone core involves the use of pyrrole-2-carboxaldehydes as a key starting material. These compounds can undergo condensation with aminoethylacetals, which serve as protected forms of aminoacetaldehyde. The reaction typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the fused bicyclic system. The use of an acetal protects the aldehyde functionality of the aminoethyl group, preventing self-condensation and allowing for a controlled reaction sequence. While direct synthesis of this compound using this specific method is not extensively detailed in the reviewed literature, a related approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate to construct the pyrrolo[1,2-a]pyrazine ring system. nih.gov This highlights the versatility of pyrrole-2-carboxaldehyde derivatives in forming the pyrazinone ring.
Derivatization of N-Alkylpyrroles with Hydrazine Hydrate
A notable method for the synthesis of pyrrolopyrazinone derivatives involves the derivatization of N-alkynyl-substituted pyrrole-2-carboxylates with hydrazine hydrate. nih.govd-nb.info This approach leads to the formation of the pyrazinone ring through a nucleophilic cyclization process. The reaction of methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with hydrazine monohydrate in refluxing methanol (B129727) results in the formation of 2-amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one. beilstein-journals.org The mechanism is proposed to proceed through the initial formation of a hydrazide intermediate. This intermediate can then undergo either a 6-endo-dig or a 6-exo-dig cyclization. The 6-endo-dig pathway, which leads to the pyrrolopyrazinone skeleton, is favored under these conditions. nih.govd-nb.info The electronic nature of the substituent on the alkyne can influence the reaction's regioselectivity. d-nb.info
| Starting Material | Product | Yield | Reference |
|---|---|---|---|
| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | 2-Amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one | 67% | d-nb.info |
Synthesis of 2-Amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one as a Cyclization Product
The synthesis of amino-substituted pyrrolo[1,2-a]pyrazinones can be effectively achieved through the cyclization of appropriately functionalized pyrrole precursors. A relevant example is the synthesis of 2-amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one from methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate and hydrazine monohydrate. beilstein-journals.org This reaction proceeds via an intramolecular cyclization, yielding the desired product in good yield. While the direct synthesis of the 3-methyl analog was not found in the reviewed literature, this example demonstrates a viable pathway where the substituent at the 3-position of the pyrazinone ring is determined by the substituent on the starting alkyne. This method offers a straightforward route to introduce diversity at this position.
Stereoselective Synthesis and Chiral Induction in Pyrrolo[1,2-a]pyrazinone Construction
The biological activity of pyrrolo[1,2-a]pyrazinone derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of significant interest. A highly effective approach for the preparation of chiral tetrahydropyrrolo[1,2-a]pyrazines involves a direct asymmetric intramolecular aza-Friedel-Crafts reaction. nih.gov This method utilizes N-aminoethylpyrroles and various aldehydes, catalyzed by a chiral phosphoric acid. This strategy has been shown to be quite general and provides the desired products in high yields and with high enantioselectivities. nih.gov The chiral catalyst orchestrates the enantioselective cyclization, leading to the formation of a specific stereoisomer. This method is particularly valuable for accessing medicinally relevant chiral pyrrolo[1,2-a]pyrazine cores.
Green Chemistry Approaches in Pyrrolo[1,2-a]pyrazinone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. In the context of pyrrolo[1,2-a]pyrazinone synthesis, green approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions. A notable example is the synthesis of pyrrolo[1,2-a]quinoxalines, a related class of compounds, using a surfactant, p-dodecylbenzenesulfonic acid (p-DBSA), as a catalyst. unisi.it This reaction proceeds efficiently in mild solvents such as water and ethanol at room temperature, with short reaction times and high yields. unisi.it The use of surfactants as catalysts in aqueous media aligns with green chemistry principles by reducing the reliance on volatile organic solvents. Such methodologies have the potential to be adapted for the synthesis of this compound and its derivatives, offering a more sustainable manufacturing process.
Chemical Reactivity and Transformations of 7 Aminopyrrolo 1,2 a Pyrazin 1 2h One and Its Analogues
Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]pyrazine (B1600676) Ring System
The pyrrolo[1,2-a]pyrazine scaffold possesses two fused heterocyclic rings: an electron-rich pyrrole (B145914) ring and an electron-deficient pyrazine (B50134) ring. This electronic disparity dictates the regioselectivity of electrophilic substitution reactions. The pyrazine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of its nitrogen atoms, similar to pyridine (B92270). rsc.org Consequently, electrophilic substitutions preferentially occur on the five-membered pyrrole ring.
Research into the electrophilic acylation and formylation of various pyrrolo[1,2-a]pyrazines has shown that the precise location of substitution—either at the C6 or C8 position—is highly dependent on the nature of the acylating agent and the pre-existing substituents on the heterocyclic core. nih.gov
One of the most studied electrophilic substitution reactions on this ring system is the Vilsmeier-Haack reaction, which introduces a formyl group (CHO). nih.govsigmaaldrich.com This reaction is a mild and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govnih.gov For pyrrolo[1,2-a]pyrazines, Vilsmeier-Haack formylation typically proceeds at the C6 position, regardless of the substituents at the C1 and/or C3 positions. nih.gov In contrast, Friedel-Crafts type acetylation can be directed to either the C6 or C8 position depending on the substitution pattern of the starting material. For instance, acetylation of pyrrolo[1,2-a]pyrazines with aryl or methyl groups at the C3 position mainly yields C8-acetylated products. However, if a methyl group is present at the C1 position, the C6-acetylated compound becomes the major product. nih.gov
Nitration of pyrrolo[1,2-a]pyrazines has also been achieved using reagents such as a nitrating mixture or acetyl nitrate, leading to the synthesis of various nitro derivatives. researchgate.net
Table 1: Regioselectivity of Electrophilic Acylation on Substituted Pyrrolo[1,2-a]pyrazines Data sourced from Singh, D.K. et al. (2019). nih.gov
| Starting Substrate (Substituents) | Reaction Type | Major Product Position |
| R1=H, R3=Aryl/Methyl | Acetylation | C8 |
| R1=Methyl, R2=Aryl/Methyl | Acetylation | C6 |
| Various R1, R3 | Vilsmeier-Haack Formylation | C6 |
Nucleophilic Attack and Substitution Patterns
The pyrrolo[1,2-a]pyrazine system can also undergo reactions with nucleophiles, often leading to significant structural transformations. The mode of attack and the final product depend on the specific analogue and the nature of the nucleophile.
Studies on 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines have shown that the trifluoromethyl group is susceptible to nucleophilic attack. researchgate.net This reaction can lead to the formation of amide and amidine groups, accompanied by the aromatization of the pyrazine ring through a formal elimination of a hydrogen fluoride (B91410) molecule. researchgate.net
The reactions of pyrrolo[1,2-a]pyrazine analogues with oxygen (O-) and nitrogen (N-) nucleophiles are particularly important for the synthesis of new derivatives.
A key synthetic route to 2-aminopyrrolo[1,2-a]pyrazin-1(2H)-one structures involves the intramolecular nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates. beilstein-journals.org In this process, hydrazine (B178648) (an N-nucleophile) reacts with the pyrrole ester precursor to yield the fused pyrrolopyrazinone ring system. The specific outcome of this cyclization (6-exo-dig vs. 6-endo-dig) is influenced by the electronic properties of the substituents on the alkyne. beilstein-journals.org
In a different synthetic approach, intermediates formed from the N-alkylation of methyl pyrrole-2-carboxylate with α-bromoacetophenones were treated with methylamine. nih.gov This reaction with an N-nucleophile unexpectedly led directly to the formation of 3-aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones through a proposed imine formation and subsequent cyclization mechanism. nih.gov
The reactivity of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with O-nucleophiles, such as a sodium hydroxide (B78521) solution in ethanol, can result in the formation of 1-(difluoromethyl)pyrrolo[1,2-a]pyrazines. researchgate.net
Cycloaddition Chemistry
Cycloaddition reactions provide a powerful method for constructing complex polycyclic systems from the pyrrolo[1,2-a]pyrazine core. These reactions can be either intermolecular or intramolecular.
The non-bridgehead nitrogen atom of the pyrrolo[1,2-a]pyrazine system can be quaternized to form pyrrolo[1,2-a]pyrazinium salts. These salts are precursors to N-ylides, which can act as 1,3-dipoles. These ylides readily participate in 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, such as dimethyl acetylenedicarboxylate, to generate more complex fused heterocyclic systems like dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo-[2,1-c]pyrazines.
Intramolecular cycloadditions offer an efficient pathway to construct the pyrrolopyrazinone skeleton itself. The most common strategy involves designing a pyrrole precursor that contains both a nucleophilic and an electrophilic moiety, which can then react to form the fused pyrazinone ring. mdpi.com
One such method starts with a 1,2-disubstituted pyrrole that has an electrophilic carbonyl group at the 2-position and a nucleophilic amine group at the 1-position. mdpi.com Another key example is the intramolecular cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, which serves as a versatile route to various pyrrolopyrazinone derivatives. beilstein-journals.org Similarly, starting from 1H-pyrrole-2-carboxamides bearing an electrophilic group on the amide side chain, an intramolecular reaction with the nucleophilic pyrrole nitrogen can be induced to form dihydropyrrolo[1,2-a]pyrazinones. mdpi.com
Functional Group Transformations and Derivatization at the Amino Position and Ring System
The functional groups on the pyrrolo[1,2-a]pyrazin-1(2H)-one core, particularly the amino group, can be readily modified to produce a wide array of derivatives.
A direct example of derivatization at the amino position is the acetylation of 2-Amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one. This compound, when dissolved in pyridine and treated with acetic anhydride, undergoes acylation at the amino group to yield N-(1-Oxo-3-phenylpyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide. beilstein-journals.org Other standard derivatization techniques for primary amino groups, such as reactions with o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), or dabsyl chloride, are also applicable for creating new analogues for analytical or biological screening purposes. nih.govnih.govjasco-global.com
Derivatization of the ring system itself is also common, as described in the electrophilic substitution section (3.1). The introduction of formyl, acetyl, and nitro groups provides synthetic handles for further transformations, enabling the construction of more complex molecules. nih.govresearchgate.net For example, a modular approach has been developed where 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes react with o-phenylenediamines in an acid-catalyzed cascade of double cyclodehydration and aromatization to build novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov
Table 2: Examples of Derivatization Reactions
| Starting Compound | Reagent(s) | Position of Derivatization | Product Type | Reference |
| 2-Amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one | Acetic anhydride, Pyridine | Amino group (N-acetylation) | N-acetylated amide | beilstein-journals.org |
| 3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine | Acetyl chloride, AlCl₃ | C8-position (Acetylation) | C8-acetyl derivative | nih.gov |
| Pyrrolo[1,2-a]pyrazine | POCl₃, DMF | C6-position (Formylation) | C6-carbaldehyde | nih.gov |
| 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde | o-phenylenediamines | Ring System | Fused benzo[d]imidazole hybrid | nih.gov |
Aromatization Processes in Dihydropyrrolo[1,2-a]pyrazine Systems
The conversion of dihydropyrrolo[1,2-a]pyrazine scaffolds to their aromatic pyrrolo[1,2-a]pyrazine counterparts represents a significant synthetic transformation. This process, often involving oxidation or elimination reactions, is crucial for accessing the fully conjugated heterocyclic system, which can exhibit distinct electronic and biological properties compared to its saturated or partially saturated analogues. Research in this area has explored various methodologies to achieve this aromatization, employing a range of reagents and reaction conditions.
One of the common strategies for the aromatization of dihydropyrrolo[1,2-a]pyrazinones is through chemical oxidation. The choice of oxidant and reaction conditions is critical to ensure high yields and to avoid undesired side reactions. For instance, manganese dioxide (MnO₂) has been effectively used for the oxidation of a proline-derived dihydropyrrazinone. encyclopedia.pubmdpi.com In a specific example, a proline-derived compound was successfully oxidized to the corresponding pyrrole using MnO₂ in tetrahydrofuran (B95107) (THF) at a temperature of 85 °C. encyclopedia.pubmdpi.com This method proved to be selective, as it did not affect other sensitive functional groups present in the molecule, such as vinyl and dihydropyrazinone moieties. encyclopedia.pubmdpi.com
Another oxidizing agent that has been explored, though with less success in some cases, is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). encyclopedia.pub Early attempts to aromatize certain dihydropyrrolo[1,2-a]pyrazinone derivatives with DDQ resulted in low yields, typically between 20-30%, and were often complicated by difficult purification processes. encyclopedia.pub
Palladium-catalyzed reactions have also been instrumental in the synthesis of aromatic pyrrolo[1,2-a]pyrazines from acyclic precursors, where the final step involves an in-situ aromatization. For example, the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide in the presence of an oxidant like benzoquinone can directly yield the aromatic pyrrolo[1,2-a]pyrazine. encyclopedia.pub The choice of catalyst and conditions can significantly influence the reaction outcome. encyclopedia.pub
Aromatization can also be an inherent consequence of other chemical transformations within the dihydropyrrolo[1,2-a]pyrazine system. A notable example is the reaction of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with nucleophiles. researchgate.net These reactions lead to the transformation of the trifluoromethyl group into amide or amidine functionalities, a process that is accompanied by the formal elimination of a hydrogen fluoride molecule, resulting in the aromatization of the heterocyclic ring system. researchgate.net
The following table summarizes selected examples of aromatization reactions in dihydropyrrolo[1,2-a]pyrazine systems and their analogues, highlighting the reagents, conditions, and outcomes.
| Starting Material | Reagent/Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |
| Proline-derived dihydropyrrolopyrazinone | MnO₂ | THF | 85 °C | Aromatized pyrrolopyrazinone | - | encyclopedia.pubmdpi.com |
| Dihydropyrrolo[1,2-a]pyrazinone derivative | DDQ | - | - | Aromatized pyrrolopyrazinone | 20-30 | encyclopedia.pub |
| 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | Nucleophiles (O- or N-) | - | - | 1-Amido/Amidinopyrrolo[1,2-a]pyrazine | - | researchgate.net |
| N-allyl pyrrole-2-carboxamide | Pd(OAc)₂, Benzoquinone | DMF/THF | 100 °C | Pyrrolo[1,2-a]pyrazine | - | encyclopedia.pub |
Data not available is denoted by '-'.
While direct studies on the aromatization of 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one are not extensively documented in the reviewed literature, the principles derived from its analogues provide a solid foundation for predicting its reactivity. It is plausible that oxidation of the dihydropyrazine (B8608421) ring in a suitably protected derivative of this compound could be achieved using reagents like MnO₂. The presence of the amino group would necessitate careful selection of reaction conditions to avoid side reactions.
Structure Activity Relationship Sar Studies of Pyrrolo 1,2 a Pyrazin 1 2h One Derivatives
Elucidating Key Pharmacophoric Features for Biological Activity
The fundamental structure of the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold contains several key features that are essential for its biological activity. The lactam moiety, a cyclic amide, is a critical component. The carbonyl oxygen and the adjacent NH group can act as hydrogen bond acceptors and donors, respectively, facilitating anchoring of the molecule within the active site of a target protein.
Impact of Substitutions on the Pyrrole (B145914) and Pyrazinone Rings on Compound Efficacy and Selectivity
Systematic modification of the pyrrole and pyrazinone rings has been instrumental in refining the potency and selectivity of these derivatives.
Pyrazinone Ring: The pyrazinone ring is a primary site for interaction. As established in studies targeting PARP-1, the lactam portion of this ring is considered essential for activity, mimicking the nicotinamide (B372718) moiety of the NAD+ cofactor that PARP-1 naturally binds.
Pyrrole Ring: Substitutions on the pyrrole ring, particularly at the 7-position, have the most dramatic impact on efficacy. Research into PARP-1 inhibitors has shown that introducing an amino group at this position, creating the 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one core, is a gateway to significant potency. This amino group serves as an attachment point for various side chains, most effectively a substituted benzoyl group.
For instance, the nature of the substituent on this terminal phenyl ring is a major determinant of activity. Small, electron-withdrawing groups like fluorine are often favored. The position of this substituent is also critical; for example, a fluorine atom at the 2-position (ortho) of the phenyl ring often yields a significant boost in potency compared to substitutions at the 3- or 4-positions.
SAR in the Context of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has been successfully optimized to produce potent inhibitors of PARP-1, an enzyme crucial for DNA repair. nih.govnih.gov Tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP-1 inhibition. nih.gov
Initial screening identified the pyrrolo[1,2-a]pyrazin-1(2H)-one core as a weak PARP-1 inhibitor. SAR-driven optimization led to the discovery that a 7-(substituted benzamido) group dramatically enhances potency. nih.govnih.gov The optimization process revealed several key findings:
The Lactam Core : This part of the molecule occupies the nicotinamide binding site of PARP-1 and is essential for activity. nih.gov
The 7-Amino Linker : Provides the crucial connection point for the aromatic side chain.
The Terminal Phenyl Ring : Introduction of a substituent at the 2-position of this ring was found to be optimal. A 2-fluoro substitution proved to be particularly effective, leading to compounds with excellent PARP-1 enzyme potency and the ability to inhibit the proliferation of BRCA-deficient cells in the low nanomolar range. nih.govnih.gov
This led to the development of potent inhibitors that show excellent selectivity for cancer cells with BRCA deficiencies. nih.gov
Table 1: SAR of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as PARP-1 Inhibitors (Data compiled from published research findings) nih.gov
| Compound | R-Group (Substitution on Terminal Phenyl Ring) | PARP-1 IC50 (nM) | Cell Proliferation IC50 (nM, BRCA-deficient) |
|---|---|---|---|
| 1 | H (Unsubstituted) | 160 | >10000 |
| 2 | 4-F | 5 | 150 |
| 3 | 3-F | 4 | 100 |
| 4 | 2-F | <1 | 10 |
SAR in the Context of Adaptor Associated Kinase 1 (AAK1) Inhibition
Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis and has been identified as a potential target for treating neuropathic pain and viral infections. nih.govresearchgate.net While the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has been explored for various kinase targets, specific SAR studies detailing its optimization for AAK1 inhibition are not widely available in the public literature.
However, SAR studies on other structurally related pyrrole-fused heterocyclic scaffolds provide insights into the general requirements for AAK1 inhibition. For example, research on pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives has shown that potency can be enhanced by substitutions that facilitate a water-bridged hydrogen bonding interaction with the glutamate (B1630785) 90 (Glu90) residue in the back pocket of the kinase. nih.gov Similarly, studies on pyrrolo[2,3-b]pyridine (7-azaindole) inhibitors of AAK1 highlight the importance of substitutions at the 3 and 5 positions of the core scaffold for achieving high affinity. nih.gov These findings suggest that for any pyrrole-based scaffold, including pyrrolo[1,2-a]pyrazin-1(2H)-one, achieving potent AAK1 inhibition would likely require careful optimization of substituents to interact with key residues in the kinase's binding site.
Computational Approaches to SAR and Ligand Design
Computational methods are invaluable for understanding and predicting the SAR of pyrrolo[1,2-a]pyrazine (B1600676) derivatives. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been applied to understand the structural features necessary for biological activity.
One such study on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists used Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA). nih.gov These models provided contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. The analysis revealed that:
Electropositive groups on the terminal aromatic ring are beneficial for activity. nih.gov
Hydrogen bond accepting groups on other substituents can lead to high activity. nih.gov
Bulky substituents are generally not favored, indicating a sterically constrained binding pocket. nih.gov
Molecular docking studies have also been employed to predict the binding modes of related scaffolds within the active sites of target enzymes. For instance, docking of pyrrolopyrimidine derivatives into kinase domains has helped elucidate key interactions, such as the formation of salt bridges with aspartate residues (e.g., ASP678 in Mer kinase) and hydrogen bonds with the hinge region, which are common features for many kinase inhibitors. researchgate.net These computational insights are critical for the rational design of new, more potent, and selective ligands based on the pyrrolo[1,2-a]pyrazine scaffold.
Biological Activities and Mechanistic Investigations of Pyrrolo 1,2 a Pyrazinone Scaffolds
Broad Spectrum Biological Activities Exhibited by Pyrrolopyrazine Derivatives
Derivatives of the pyrrolopyrazine scaffold are known to exhibit a multitude of biological effects, making them promising candidates for drug development.
The pyrrolopyrazine core is associated with significant antimicrobial capabilities. One notable derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , isolated from the marine bacterium Bacillus tequilensis MSI45, has shown potent antibacterial activity. nih.gov This compound effectively inhibits multi-drug resistant Staphylococcus aureus (MDRSA). nih.gov Research has also identified this and related compounds as having antifungal properties. For instance, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- , produced by Bacillus species, is an effective agent against the soil-borne fungus Sclerotium bataticola. ekb.eg Another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- , from Streptomyces sp. VITPK9, has also been identified as a potential antifungal agent. scispace.com
| Compound | Microorganism | Activity Metric | Value | Source |
|---|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Staphylococcus aureus (MDR) | MIC | 15 ± 0.172 mg/L | nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Staphylococcus aureus (MDR) | MBC | 20 ± 0.072 mg/L | nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- | Fungal species | IC50 (Cytotoxicity) | 500 µg/mL | scispace.com |
Derivatives of pyrrolopyrazinone have been recognized for their anti-inflammatory properties. nih.gov For example, certain novel pyrrolo[1,2-a]quinoxaline-based derivatives have been shown to strongly suppress the production of proinflammatory cytokines and chemokines induced by lipopolysaccharides (LPS). nih.gov These compounds significantly repressed the expression of molecules like iNOS, CXCL10, and VCAM-1, indicating their potential to be developed as anti-inflammatory agents. nih.gov
The pyrrolopyrazine scaffold is a key component of several natural compounds with notable antioxidant properties. The derivative pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- has been isolated from multiple microbial sources, including Bacillus tequilensis MSI45 and Streptomyces mangrovisoli, and has demonstrated significant antioxidant capabilities. nih.govfrontiersin.org The compound from B. tequilensis showed an antioxidant activity of 81% at a concentration of 0.1 mg/ml. nih.gov Another related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- , extracted from Streptomyces sp. VITMK1, exhibited strong free radical scavenging activity against both DPPH and nitric oxide (NO) radicals. scispace.com
| Compound/Extract | Assay | Activity | Concentration | Source |
|---|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Antioxidant Property | 81% | 0.1 mg/mL | nih.gov |
| Extract of Streptomyces mangrovisoli MUSC 149T | DPPH Scavenging | 36.5 ± 3.0% | 2.0 mg/mL | frontiersin.org |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | DPPH Radical Scavenging | 72.48 ± 0.32% | 500 µg/mL | scispace.com |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | NO Radical Scavenging | 73.03 ± 1.02% | 500 µg/mL | scispace.com |
The pyrrolopyrazine scaffold is integral to various compounds exhibiting anticancer activity. frontiersin.org A notable example is pyrrolo (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) , which was extracted from a marine bacterium, Staphylococcus sp. strain MB30. nih.gov This compound demonstrated in vitro anticancer potential against human lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner. nih.gov Furthermore, a class of related compounds, pyrrolo[2,1-d] nih.govnih.govnih.govirbm.comtetrazine-4(3H)-ones , have shown remarkable antineoplastic activity against a panel of approximately 60 human tumor cell lines, with GI50 (50% growth inhibition) values reaching into the nanomolar range for some derivatives. researchgate.net
| Compound | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| PPDHMP | A549 (Lung Cancer) | IC50 | 19.94 ± 1.23 µg/mL | nih.gov |
| PPDHMP | HeLa (Cervical Cancer) | IC50 | 16.73 ± 1.78 µg/mL | nih.gov |
The pyrrolo[1,2-a]pyrazinone structure has been identified as a promising scaffold for the development of kinase inhibitors. Research has led to the discovery of novel pyrrolo[1,2-a]pyrazinones that act as potent and selective inhibitors of PIM kinases, which are implicated in cancer. irbm.com These initial hits showed inhibitory activity with IC50 values in the low micromolar range. irbm.com The broader pyrazinone scaffold has also been utilized to develop inhibitors for other kinases, such as Akt, which is a key target in cancer therapy due to its role in tumor cell survival and proliferation. nih.gov
Specific Enzyme and Receptor Interactions
Detailed investigations have revealed that pyrrolopyrazinone derivatives can interact with specific biological targets to exert their effects.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition : A novel series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been identified as potent inhibitors of PARP-1. nih.govirbm.comnih.gov Optimization of this series led to compounds with excellent PARP-1 enzyme potency and the ability to inhibit the growth of BRCA-deficient cells in the low double-digit nanomolar range. nih.govirbm.com PARP-1 is a critical enzyme in DNA repair, and its inhibition is a key strategy in cancer therapy.
PIM Kinase Inhibition : As mentioned, pyrrolo[1,2-a]pyrazinones were identified as inhibitors of PIM kinase isoforms. irbm.com The optimization of this series was guided by determining the crystal structure of a complex between an initial hit compound and the kinase domain of PIM1, leading to the discovery of highly potent and selective inhibitors. irbm.com
Sirtuin 6 (Sirt6) Activation : A series of pyrrolo[1,2-a]quinoxaline-based derivatives were identified as potent and selective activators of Sirt6. nih.gov Sirt6 is an enzyme that has emerged as a promising drug target for various human diseases. Docking studies suggested that these compounds bind in an extended pocket, with key interactions stabilizing their position. nih.gov
Vasopressin 1b (V1b) Receptor Antagonism : Novel series of pyrrolo[1,2-a]pyrazine (B1600676) and pyrazolo[1,5-a]pyrazine (B3255129) compounds were identified as potent and selective antagonists of the Vasopressin 1b receptor. nih.gov Exploration of substitution patterns on the core template allowed for the generation of compounds with high inhibitory potency and good selectivity over related receptor subtypes. nih.gov
| Scaffold/Derivative | Target | Effect | Source |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives | Poly(ADP-ribose) Polymerase-1 (PARP-1) | Inhibition | nih.govirbm.com |
| Pyrrolo[1,2-a]pyrazinones | PIM Kinases | Inhibition | irbm.com |
| Pyrrolo[1,2-a]quinoxaline-based derivatives | Sirtuin 6 (Sirt6) | Activation | nih.gov |
| Pyrrolo[1,2-a]pyrazine derivatives | Vasopressin 1b (V1b) Receptor | Antagonism | nih.gov |
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) by Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives
A novel series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.govnih.gov PARP-1 is a critical enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand DNA breaks. medchemexpress.com By inhibiting PARP-1, these compounds can lead to the accumulation of unrepaired single-strand breaks, which are converted into lethal double-strand breaks during DNA replication. medchemexpress.com This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality. nih.govmedchemexpress.com
Optimization of the initial pyrrolo[1,2-a]pyrazinone hits led to the development of compounds with excellent PARP-1 enzyme potency. nih.govnih.gov These derivatives demonstrated the ability to inhibit the proliferation of BRCA-deficient cancer cells in the low double-digit nanomolar range while showing significant selectivity over cancer cells proficient in BRCA. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in enhancing the potency and selectivity of these inhibitors. nih.govnih.gov
Table 1: Structure-Activity Relationship (SAR) of Pyrrolo[1,2-b]pyridazine Derivatives as PARP-1 Inhibitors
| Compound | Modification | PARP-1 IC₅₀ | PARP-2 IC₅₀ | Selectivity (PARP-2/PARP-1) |
| 15a | 2-substituted pyrrolo[1,2-b]pyridazine | Potent | Less Potent | ~29-fold |
| 15b | 2-substituted pyrrolo[1,2-b]pyridazine | Potent | Less Potent | ~5-fold |
Data sourced from a study on related pyrrolopyridazine derivatives, illustrating SAR principles for PARP inhibition. nih.gov
Adaptor Associated Kinase 1 (AAK1) Inhibition and Antiviral Activity
Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis, a fundamental process for the internalization of substances into a cell. nih.govnih.gov This pathway is also exploited by numerous viruses to gain entry into host cells. nih.govfrontiersin.org Consequently, inhibiting AAK1 has emerged as a promising strategy for developing broad-spectrum antiviral agents. nih.govnih.gov
While direct studies on 7-aminopyrrolo[1,2-a]pyrazin-1(2H)-one as an AAK1 inhibitor are limited, related heterocyclic scaffolds are being actively investigated. AAK1 inhibitors have been implicated in the treatment of a range of diseases beyond viral infections, including neuropathic pain and various central nervous system (CNS) disorders like schizophrenia and Parkinson's disease. nih.govnih.gov The antiviral potential of AAK1 inhibition extends to viruses such as Hepatitis C, Ebola, and SARS-CoV-2. nih.gov
Furthermore, various pyrrole-based heterocyclic derivatives have demonstrated significant antiviral activities. For instance, pyrrolopyrimidine derivatives have shown inhibitory effects against Rotavirus and Coxsackievirus B4. Pyrrolo[1,2-a]quinoxaline-based compounds have also been found to suppress SARS-CoV-2 infection. This body of evidence suggests that the broader pyrrole-fused heterocyclic class, including pyrrolopyrazinones, represents a promising area for the discovery of new antiviral therapies.
Potential Interactions with Serotoninergic 5-HT7 Receptors
The serotonin (B10506) 7 (5-HT7) receptor is a G-protein coupled receptor widely distributed in the central nervous system. It is involved in regulating mood, circadian rhythms, learning, and memory. nih.gov Due to its role in these critical neurological functions, the 5-HT7 receptor is a significant target for treating CNS disorders such as depression, anxiety, and schizophrenia. nih.govnih.gov
Currently, there is no direct published evidence linking the this compound scaffold specifically to the 5-HT7 receptor. Research into 5-HT7 receptor ligands has primarily focused on other chemical structures, such as phenylpyrroles, indoles, and isoquinolines. nih.gov However, given the frequent cross-activity observed with privileged scaffolds in neuropharmacology, the potential for pyrrolopyrazinone derivatives to interact with serotonergic receptors remains an area of possible future investigation. The development of dual-action ligands, for example, those targeting both 5-HT1A and 5-HT7 receptors, is an active field of research for creating novel antidepressants. nih.gov
Mechanistic Insights into Biological Action (where elucidated for the scaffold)
The biological activities of pyrrolo[1,2-a]pyrazinone and related scaffolds stem from their ability to interact with and modulate the function of key cellular proteins.
For PARP-1 inhibition , the mechanism involves more than just blocking the enzyme's catalytic activity. A crucial aspect is "PARP trapping," where the inhibitor locks the PARP-1 enzyme onto the DNA at the site of a single-strand break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, leading to the formation of double-strand breaks and subsequent cell death, particularly in HR-deficient cells. medchemexpress.com
In the context of AAK1 inhibition , the mechanism is tied to the disruption of endocytosis. nih.gov AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step for the assembly of clathrin-coated vesicles. nih.gov By inhibiting AAK1, pyrrolopyrazinone-related compounds can prevent this phosphorylation, thereby blocking the internalization of receptors and viral particles that depend on this pathway. nih.govfrontiersin.org
Beyond these targets, derivatives of the pyrrolo[1,2-a]pyrazinone scaffold have been identified as potent and selective inhibitors of PIM kinases . PIM kinases are proto-oncogenes involved in cell growth and survival, making them attractive targets for cancer therapy. Rational, structure-guided optimization of initial pyrrolopyrazinone hits led to compounds with excellent PIM kinase inhibition and selectivity. Other related scaffolds, such as pyrrolo[2,1-a]isoquinolines, have been shown to exert anticancer effects by inhibiting topoisomerase I, an enzyme that relaxes DNA supercoiling during replication.
Bioactive Natural Products Containing Pyrrolopyrazinone Moieties
The pyrrolopyrazinone core is not only a product of synthetic chemistry but is also found in nature. Microorganisms, in particular, produce a variety of bioactive compounds featuring this scaffold. These natural products often exhibit potent antimicrobial and other biological activities.
One prominent example is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro , which has been isolated from marine bacteria such as Bacillus tequilensis. This compound has demonstrated effective antibiotic activity, notably against multi-drug resistant Staphylococcus aureus (MRSA). It also exhibits significant antioxidant properties, which may enhance its therapeutic potential. Another related natural product is (-)-Aurantiamine , a dehydro-2,5-diketopiperazine whose total synthesis has been achieved. The presence of the pyrrolopyrazinone scaffold in these natural products highlights its evolutionary selection as a valuable pharmacophore.
Table 2: Selected Bioactive Natural Products with a Pyrrolopyrazinone Core
| Natural Product | Source Organism | Reported Biological Activity | Reference(s) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Bacillus tequilensis (marine bacterium) | Antibiotic (effective against MRSA), Antioxidant | ,, |
| (-)-Aurantiamine | Fungal species | Precursor for synthetic libraries |
Computational Chemistry and Theoretical Investigations of Pyrrolo 1,2 a Pyrazin 1 2h One Systems
Ab Initio Calculations for Structural and Electronic Properties of Pyrrolo[1,2-a]pyrazine (B1600676)
While specific ab initio studies on 7-aminopyrrolo[1,2-a]pyrazin-1(2H)-one are not extensively documented in publicly available literature, the broader pyrrolo[1,2-a]pyrazine system has been subject to high-level theoretical calculations, primarily using Density Functional Theory (DFT), which is often considered a practical type of ab initio method. bohrium.comaps.orgaps.org These studies are crucial for understanding the fundamental molecular geometry and electronic landscape.
DFT calculations, such as those performed at the B3LYP/6-311G++ level of theory, are used to determine the optimized geometry, including bond lengths and angles, of pyrrolopyrimidine derivatives, which are structurally related to the pyrrolo[1,2-a]pyrazine core. bohrium.com Such calculations also yield vital electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. bohrium.com The energy and distribution of these frontier orbitals are key to predicting a molecule's reactivity, stability, and potential interactions with biological targets.
For instance, in the study of cyclization reactions to form pyrrolopyrazinones, DFT calculations (M06/6-31+G(d)/LANL2DZ level) were employed to calculate Mulliken charges on alkyne carbon atoms. This analysis helps to understand the charge distribution and identify the sites most susceptible to nucleophilic or electrophilic attack, which governs the reaction pathway.
Table 1: Representative Data from DFT Calculations on Related Systems
| Parameter | Value/Observation | Method | Significance |
|---|---|---|---|
| Optimized Geometry | Provides precise bond lengths and angles. | B3LYP/6-311G++ | Foundation for understanding molecular shape and steric factors. bohrium.com |
| HOMO-LUMO Gap | Energy difference between frontier orbitals. | B3LYP/6-311G++ | Indicates chemical reactivity and kinetic stability. bohrium.com |
| Mulliken Charges | C-1: -1.714, C-2: 0.943 (on alkyne intermediate) | M06/6-31+G(d) | Predicts electrophilic and nucleophilic centers, guiding mechanism prediction. |
This table is illustrative, based on data for related precursor and derivative structures.
Theoretical Studies of Reaction Mechanisms and Cyclization Pathways
Computational studies have been instrumental in elucidating the complex reaction mechanisms that lead to the formation of the pyrrolo[1,2-a]pyrazinone ring system. The synthesis of these compounds often involves intramolecular cyclization, and theoretical calculations provide support for proposed pathways and explain observed regioselectivity. mdpi.comresearchgate.net
One key area of investigation is the nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole (B145914) derivatives. DFT calculations have been used to investigate why certain reactions yield specific products. For example, in the iodine-mediated cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, calculations were performed to understand why the 6-endo-dig cyclization is exclusively observed over the 5-exo-dig pathway. By optimizing the geometries of reactants, transition states, and products using the M06 method, researchers can model the entire reaction coordinate and determine the most energetically favorable pathway.
Similarly, in the synthesis of N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives via a tandem reaction, DFT calculations have been used to support the proposed mechanism for product formation. rsc.org These theoretical models help rationalize how factors like the electronic nature of substituents on the starting materials can dictate the cyclization mode, leading to either pyrrolopyrazinones or related structures like pyrrolotriazinones.
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. wjarr.com This method has been extensively applied to pyrrolo[1,2-a]pyrazinone derivatives to understand their interactions with various biological targets and to guide the design of more potent inhibitors. nih.govnih.gov
Notable examples include:
Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibitors: A novel series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives were identified as potent PARP-1 inhibitors. nih.gov Molecular modeling and X-ray crystallography were used to understand the structure-activity relationship (SAR) and optimize compounds for high enzyme potency. nih.gov
PIM Kinase Inhibitors: The discovery of pyrrolo[1,2-a]pyrazinones as PIM kinase inhibitors was guided by a rational optimization strategy. nih.gov The crystal structure of a lead compound in complex with the PIM1 kinase domain provided a detailed map of the binding interactions, enabling the design of derivatives with improved potency and selectivity. nih.gov
Translocator Protein (TSPO) Ligands: Molecular docking analysis was a key component in the design of new N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide derivatives as ligands for the 18 kDa translocator protein (TSPO), a target for neuropsychotropic drugs.
Vasopressin 1b Receptor Antagonists: Novel series of pyrrolo[1,2-a]pyrazines were identified as potent and selective antagonists for the Vasopressin 1b receptor. nih.gov Exploration of substitution patterns, informed by modeling, led to compounds with high inhibitory potency. nih.gov
Table 2: Examples of Docking Studies with Pyrrolo[1,2-a]pyrazinone Derivatives
| Compound Class | Biological Target | Key Findings |
|---|---|---|
| Pyrrolo[1,2-a]pyrazin-1(2H)-ones | PARP-1 | Optimization led to double-digit nanomolar potency and selectivity for BRCA deficient cells. nih.gov |
| Pyrrolo[1,2-a]pyrazinones | PIM Kinases | Crystal structure guided the discovery of a potent and highly selective inhibitor (compound 15a). nih.gov |
Prediction of Novel Derivatives and Their Potential Activities
Beyond explaining existing data, computational chemistry is a cornerstone of predictive drug design, enabling the in silico creation and evaluation of novel chemical entities before their synthesis. nih.govijfmr.com This involves techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore-based design.
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives acting as mGluR5 antagonists. asianpubs.org These models generate contour maps that highlight the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive/negative charge, hydrogen bond donors/acceptors) would enhance or diminish biological activity. asianpubs.org
Key insights from such a study on mGluR5 antagonists include: asianpubs.org
Electrostatics: Electropositive groups on the aryl substituent are beneficial for activity.
Hydrogen Bonding: Hydrogen bond acceptor groups on another substituent lead to higher activity.
Sterics: Bulky substituents are disfavored in certain positions.
Hydrophilicity: Hydrophilic groups on a substituent can improve activity.
This predictive information is invaluable for designing new libraries of compounds. researchgate.net For example, based on modeling studies, new pyrrolo[1,2-a]pyrazine-based chemical libraries have been constructed with diverse substitution patterns to expand the explored chemical space and identify novel anticancer agents. nih.gov These in silico approaches not only accelerate the discovery process but also help in optimizing the pharmacokinetic properties of the designed compounds. mdpi.com
Advanced Analytical Characterization Methods for this compound
The comprehensive structural elucidation and characterization of novel heterocyclic compounds like this compound rely on a suite of advanced analytical techniques. Each method provides unique insights into the molecule's connectivity, functional groups, molecular weight, and three-dimensional structure. This article details the application of key spectroscopic and crystallographic methods for the analysis of this compound and its structural class.
Future Directions and Emerging Research Avenues for 7 Aminopyrrolo 1,2 a Pyrazin 1 2h One
Development of Highly Efficient and Sustainable Synthetic Routes
The creation of complex heterocyclic structures like 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one is a cornerstone of its development. Current research emphasizes not just the yield but the environmental impact of these chemical processes.
Future advancements will likely focus on "green chemistry" principles to improve sustainability. This includes developing solvent-free reaction conditions or replacing common but hazardous solvents like dimethylformamide with more benign alternatives such as acetonitrile. rsc.org Methodologies that reduce waste, operate at lower temperatures, and allow for the recycling of unreacted materials are a key objective. rsc.org The development of one-pot, multicomponent reactions, where multiple chemical bonds are formed in a single sequence without isolating intermediates, represents a highly efficient and atom-economical approach to the pyrrolopyrazinone scaffold. mdpi.com Strategies that avoid the use of toxic reagents, such as isocyanates, are also being explored for related heterocyclic compounds and represent a desirable path forward. rsc.org
A review of synthetic strategies for the broader dihydropyrrolopyrazinone class highlights several established and promising routes that can be optimized for sustainability. mdpi.com These include:
Pyrrole-First Strategy : This common approach involves building the pyrazinone ring onto a pre-existing, functionalized pyrrole (B145914) molecule. mdpi.com
Pyrazine-First Strategy : A less common but viable alternative where the pyrrole ring is fused onto a pyrazinone starting material. mdpi.com
Palladium-Catalyzed Cyclization : These modern methods can form the core structure with high efficiency and selectivity, though a future goal is to replace expensive or toxic metal catalysts with more sustainable alternatives. mdpi.com
Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level
Understanding precisely how a compound functions within the cell is critical for its development as a drug. Derivatives of the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold have been identified as potent inhibitors of several key enzyme families, pointing to distinct mechanisms of action.
PARP-1 Inhibition : A significant body of research has identified pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govirbm.com PARP enzymes are crucial for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the cell's ability to repair double-strand DNA breaks through homologous recombination repair (HRR) is already compromised. nih.govnih.gov By inhibiting PARP, the single-strand breaks are not repaired, leading to the collapse of replication forks and the formation of double-strand breaks. nih.gov The cell, unable to fix these breaks due to its defective HRR pathway, undergoes programmed cell death. This concept, known as "synthetic lethality," makes PARP inhibitors a highly effective therapy for BRCA-deficient cancers. utmb.edu
BET Bromodomain Inhibition : In a separate line of research, the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment was identified as a new binder for the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4). nih.gov BET bromodomains are "epigenetic readers" that recognize acetylated lysine (B10760008) residues on histone proteins, playing a critical role in regulating the transcription of key oncogenes. By inhibiting BET proteins, these compounds can disrupt cancer cell growth and survival, making them a promising target for cancer therapy. nih.gov
PIM Kinase Inhibition : The pyrrolopyrazinone scaffold has also been optimized as an inhibitor of PIM kinases. nih.gov PIM kinases are involved in cell survival, proliferation, and metabolism, and their overexpression is linked to various cancers. Inhibition of this pathway provides another distinct anti-cancer mechanism.
Future mechanistic studies will aim to further elucidate these interactions, potentially uncovering off-target effects or identifying synergistic relationships with other therapies.
Rational Design and Synthesis of Next-Generation Derivatives
Rational design uses structural information about a drug target to guide the synthesis of more potent and selective molecules. This approach has been successfully applied to the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold to create next-generation inhibitors for various targets.
For PARP-1 Inhibition : Initial discovery efforts led to the identification of the pyrrolo[1,2-a]pyrazin-1(2H)-one core as a PARP inhibitor. Subsequent optimization through Structure-Activity Relationship (SAR) studies, where different chemical groups are systematically placed on the core structure, led to derivatives with excellent potency against the PARP-1 enzyme and the ability to inhibit the growth of BRCA-deficient cancer cells. nih.govirbm.com
For BET Bromodomain Inhibition : A fragment-based approach proved highly effective. The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment was identified as a binder and was subsequently incorporated into the structure of a known inhibitor, ABBV-075. nih.gov This strategy generated a new series of highly potent BET inhibitors with significantly improved selectivity for the BET family over other bromodomains. nih.gov
For PIM Kinase Inhibition : A rational optimization strategy guided by X-ray crystallography was employed. After identifying initial hits from a natural product-inspired library, researchers determined the crystal structure of a compound bound to the PIM1 kinase. nih.gov This detailed molecular picture allowed for the precise design of new derivatives with improved potency and selectivity. nih.gov
Future design efforts will continue to leverage these strategies to enhance properties like cell permeability, metabolic stability, and target selectivity, while minimizing off-target activity.
Exploration of New Therapeutic Applications Beyond Current Indications
While the primary focus for pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been cancer, the mechanisms they target open the door to a much broader range of potential therapeutic applications.
The inhibition of PARP, for instance, has implications far beyond oncology. PARP overactivation is a key driver of cell death and inflammation in response to oxidative stress. utmb.edu This has led to preclinical data supporting the use of PARP inhibitors in a number of severe, acute diseases. nih.gov Potential future indications include:
Neurological Conditions : Stroke and neurotrauma. nih.govutmb.edu
Cardiovascular Diseases : Acute myocardial infarction (heart attack) and circulatory shock. nih.govutmb.edu
Within oncology, the application of these inhibitors is also expanding. Initially focused on BRCA-mutant breast and ovarian cancers, PARP inhibitors are now being investigated for other solid tumors that may have defects in DNA repair pathways, such as prostate, pancreatic, and lung cancers. frontiersin.org Furthermore, the development of dual inhibitors that target both PARP and other pathways, such as tankyrases (TNKS), is being explored as a strategy to overcome drug resistance and broaden the utility to BRCA-wild-type cancers. nih.gov
The versatility of the related imidazo[1,2-a]pyrazine (B1224502) scaffold, which has shown activities including antibacterial, anti-inflammatory, and antidepressant properties, suggests that the pyrrolo[1,2-a]pyrazin-1(2H)-one core could also be a fruitful starting point for developing agents against a wide array of diseases. tsijournals.com
Advanced Computational Tools for Structure-Property and Structure-Activity Prediction
The design and optimization of novel drug candidates is increasingly driven by advanced computational methods. These tools offer a cost-effective and efficient way to predict a molecule's behavior and prioritize which compounds to synthesize and test in the lab. eurasianjournals.com For the future development of this compound derivatives, these tools are indispensable.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. scispace.com By analyzing a series of known compounds, these models can predict the activity of newly designed molecules before they are ever made. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D-QSAR models that provide detailed insights into how steric, electrostatic, and other fields of a molecule influence its potency. scispace.comnih.gov
Molecular Docking : This technique predicts the preferred orientation of a molecule when it binds to a protein target. eurasianjournals.com Docking simulations can help researchers understand the key interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the drug-target complex, guiding the rational design of derivatives with higher binding affinity. scispace.comnih.gov
Molecular Dynamics (MD) Simulations : While docking provides a static snapshot, MD simulations explore the dynamic behavior of the drug-target complex over time. eurasianjournals.com These simulations provide a more realistic view of how the molecules move and interact in a biological environment, helping to confirm the stability of the binding mode predicted by docking. nih.gov Methods like MM-GBSA can be used to calculate the binding free energy, offering a more rigorous prediction of binding affinity. scispace.com
Future research will increasingly integrate these computational approaches with emerging technologies like machine learning and artificial intelligence to accelerate the discovery of next-generation therapeutics based on the this compound scaffold. eurasianjournals.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-aminopyrrolo[1,2-a]pyrazin-1(2H)-one, and how do they compare in efficiency?
- The compound is typically synthesized via palladium-catalyzed C6 arylation of pyrrolo[1,2-a]pyrazines with aryl bromides, followed by functionalization . Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones and subsequent cyclization with ammonium acetate is another foundational method. Efficiency varies with substituent compatibility: electron-deficient aryl bromides yield higher regioselectivity in palladium-catalyzed routes, while cyclization methods require optimization of base strength and reaction time to avoid byproducts .
Q. How can structural characterization of this compound derivatives be systematically validated?
- Use a combination of 1H/13C NMR to confirm regiochemistry and substituent placement, X-ray crystallography for absolute stereochemical assignments, and HRMS for molecular weight verification. For nitrogen-rich heterocycles like this, IR spectroscopy can identify amine/imine tautomerism . Cross-validation with computational methods (e.g., DFT-based NMR chemical shift prediction) is recommended to resolve ambiguities .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data across derivatives?
- Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). Implement meta-analysis protocols to normalize data, such as adjusting for logP differences or using standardized positive controls. For example, in 5-HT7 receptor binding studies, inconsistent IC50 values may stem from divergent radioligand concentrations; recalibrate assays using a reference compound (e.g., SB-269970) and validate via orthogonal methods like cAMP functional assays .
Q. How can computational tools optimize reaction conditions for pyrrolo[1,2-a]pyrazine functionalization?
- Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in palladium-catalyzed reactions, while machine learning models (e.g., Bayesian optimization) identify optimal solvent/base combinations. For instance, simulations of Buchwald-Hartwig amination can reduce trial-and-error by predicting ligand efficacy (e.g., XPhos vs. BINAP) . Pair computational results with high-throughput experimentation (HTE) to validate predictions .
Q. What experimental design principles minimize resource consumption during SAR studies?
- Use fractional factorial design (FFD) to screen multiple variables (e.g., substituent position, steric bulk) with minimal experiments. For example, a 2^(5-1) FFD can evaluate five substituent groups (e.g., -NH2, -CF3, -Cl) across two levels (present/absent), reducing runs from 32 to 16 while maintaining statistical power. Prioritize variables via preliminary sensitivity analysis .
Q. How can green chemistry principles be integrated into pyrrolo[1,2-a]pyrazine synthesis?
- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) in cyclization steps. Catalytic systems like Pd/Fe3O4 nanoparticles enable magnetically recoverable catalysts for C–H arylation, reducing heavy metal waste. Microwave-assisted synthesis also shortens reaction times (e.g., 30 min vs. 24 h for cyclocondensation) .
Q. What methodologies enable precise modification of the pyrrolo[1,2-a]pyrazine core for enhanced photostability?
- Introduce electron-withdrawing groups (e.g., -NO2) at the C3 position to reduce π-π stacking and aggregation-induced quenching. Time-resolved fluorescence spectroscopy and TD-DFT simulations quantify excited-state lifetimes and guide substituent selection .
Q. How do data management tools enhance reproducibility in multi-step syntheses?
- Electronic lab notebooks (ELNs) with version control (e.g., LabArchives) track reagent batches and reaction parameters. Coupled with cheminformatics platforms (e.g., ChemAxon), they automate yield calculations and flag outliers (e.g., >10% yield deviation between replicates) .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots to assess inter-lab variability in biological assays .
- Advanced Characterization : Dynamic NMR can resolve rotational barriers in hindered derivatives .
- Safety Compliance : Adhere to ISO 17025 for analytical method validation when scaling up reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
